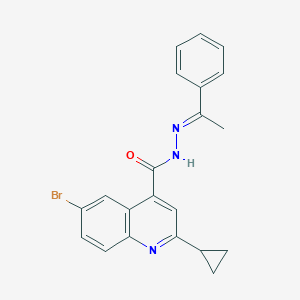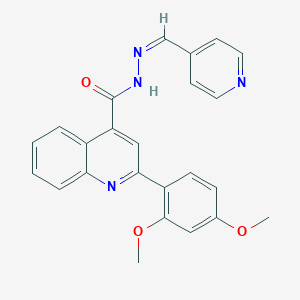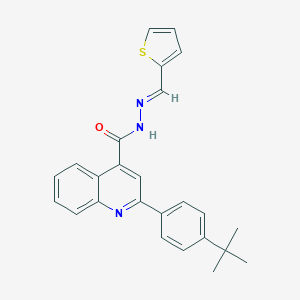![molecular formula C35H28IN3O4S B454269 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454269.png)
2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolopyrimidine core with various substituents, makes it an interesting subject for scientific research.
準備方法
The synthesis of 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercapto-4-oxoquinazoline with chloroacetic acid, followed by further reactions with aryl iodides and other reagents . The use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to enhance the efficiency of the synthesis .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolopyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
科学的研究の応用
2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE has shown potential in several scientific research areas:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties may be utilized in the development of new materials or as intermediates in organic synthesis.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
類似化合物との比較
Similar compounds include other thiazolopyrimidines and quinazoline derivatives. Compared to these compounds, 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE stands out due to its unique substituents, which may confer enhanced biological activity or selectivity. Examples of similar compounds include thiazolo[3,2-a]quinazolines and thiazolo[2,3-b]quinazolines .
特性
分子式 |
C35H28IN3O4S |
|---|---|
分子量 |
713.6g/mol |
IUPAC名 |
(2Z)-2-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C35H28IN3O4S/c1-22-31(33(40)38-27-11-7-4-8-12-27)32(24-9-5-3-6-10-24)39-34(41)30(44-35(39)37-22)20-23-13-18-29(42-2)25(19-23)21-43-28-16-14-26(36)15-17-28/h3-20,32H,21H2,1-2H3,(H,38,40)/b30-20- |
InChIキー |
UOCZIVPZJCTVCR-COEJQBHMSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)/SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-{4-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B454190.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454191.png)
![6-bromo-2-cyclopropyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454192.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454194.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454195.png)


![6-bromo-N'-[1-(5-chloro-2-thienyl)butylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454198.png)
![2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B454199.png)
![6-bromo-2-cyclopropyl-N'-[1-(4-isopropylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454201.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454203.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454204.png)

![2-cyclopropyl-N'-[1-(4-isopropylphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454206.png)
